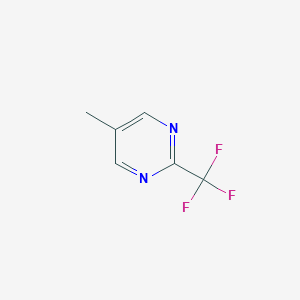

5-Methyl-2-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

198404-31-8 |

|---|---|

Molecular Formula |

C6H5F3N2 |

Molecular Weight |

162.11 g/mol |

IUPAC Name |

5-methyl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3 |

InChI Key |

ICIXWOILXWARKO-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1)C(F)(F)F |

Canonical SMILES |

CC1=CN=C(N=C1)C(F)(F)F |

Synonyms |

Pyrimidine, 5-methyl-2-(trifluoromethyl)- (9CI) |

Origin of Product |

United States |

The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine (B1678525) ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal and agrochemical research. mdpi.comgsconlinepress.com Its prevalence in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. gsconlinepress.com This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents and crop protection chemicals. mdpi.comgsconlinepress.comijpsr.com

In medicinal chemistry, the pyrimidine scaffold is a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. scilit.com This versatility has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. mdpi.comijpsr.comjclmm.com The structural flexibility of the pyrimidine ring allows for modifications at multiple positions, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. mdpi.com

In the realm of agrochemicals, pyrimidine derivatives have demonstrated potent herbicidal, fungicidal, and insecticidal properties. mdpi.comfrontiersin.org Their ability to interfere with essential biological processes in pests and weeds has made them valuable tools for modern agriculture. frontiersin.org

The Transformative Power of Fluorine and Trifluoromethyl Groups

The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug design and materials science to modulate their chemical and biological properties. mdpi.comnih.gov Fluorine, being the most electronegative element, imparts unique characteristics to a molecule. nih.gov

The replacement of a hydrogen atom with fluorine can significantly enhance a compound's metabolic stability by blocking sites susceptible to enzymatic oxidation. mdpi.comresearchgate.net This leads to an increased half-life and potentially lower required doses. Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

The trifluoromethyl group, in particular, is a powerful modulator of a molecule's properties. mdpi.combohrium.com Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups and alter electronic interactions with biological targets. mdpi.com The CF3 group is also known to enhance a compound's metabolic stability and can improve its binding affinity to target proteins. mdpi.comresearchgate.net

The Rise of Trifluoromethyl Substituted Pyrimidine Derivatives

The convergence of the versatile pyrimidine (B1678525) scaffold and the unique properties of the trifluoromethyl group has led to a surge in research on trifluoromethyl-substituted pyrimidine derivatives. These compounds have shown significant promise in various applications, particularly in the development of novel pharmaceuticals and agrochemicals. frontiersin.orgresearchgate.net

In medicinal chemistry, trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer, antiviral, and antifungal agents. researchgate.netmdpi.com For instance, certain derivatives have exhibited potent activity against various human tumor cell lines. researchgate.netbohrium.com The trifluoromethyl group often enhances the efficacy and pharmacokinetic properties of these compounds. researchgate.net

In agrochemical research, trifluoromethyl-pyrimidine derivatives have been developed as effective fungicides and insecticides. frontiersin.orgnih.gov Their targeted action and improved stability make them attractive candidates for crop protection. frontiersin.org

The Case for Focused Research on 5 Methyl 2 Trifluoromethyl Pyrimidine

Strategies for Introducing the Trifluoromethyl Moiety onto Pyrimidine Rings

The introduction of a trifluoromethyl (-CF3) group onto a pyrimidine ring is a critical transformation, given the unique electronic properties this moiety imparts. Both direct trifluoromethylation of a pre-formed pyrimidine ring and the construction of the ring from trifluoromethylated building blocks are viable and widely practiced approaches.

Direct Trifluoromethylation Protocols for Pyrimidine Systems

Direct C-H or C-X trifluoromethylation offers an atom-economical route to trifluoromethylated pyrimidines. The choice of method depends on the electronic nature of the pyrimidine substrate and the desired regioselectivity. These protocols are generally categorized based on the nature of the trifluoromethylating agent.

Electrophilic trifluoromethylation has become a prominent method for installing the -CF3 group, largely due to the development of stable and accessible reagents. nih.gov These reagents deliver an electrophilic "CF3+" equivalent to electron-rich aromatic and heteroaromatic systems.

Hypervalent iodine compounds, often called Togni reagents, are at the forefront of electrophilic trifluoromethylation. nih.gov These compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are effective for the trifluoromethylation of various nucleophiles. Another class of well-known electrophilic trifluoromethylating agents are the Umemoto reagents, which are S-(trifluoromethyl)diarylsulfonium salts. rsc.org These reagents have been successfully applied to the trifluoromethylation of arenes and N-heteroarenes. rsc.org The reaction typically proceeds by the attack of a nucleophilic carbon on the pyrimidine ring onto the electrophilic reagent. For pyrimidine systems, which are inherently electron-deficient, this approach is most effective when the ring is substituted with electron-donating groups or when targeting an activated position.

| Reagent Type | Example Reagent | Application |

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent) | Electrophilic trifluoromethylation of various nucleophiles, including heteroarenes. nih.gov |

| Sulfonium Salts | S-(Trifluoromethyl)diarylsulfonium salts (Umemoto Reagents) | Electrophilic trifluoromethylation of thiophenolates and other nucleophiles. rsc.org |

Nucleophilic trifluoromethylation involves the reaction of a pyrimidine, typically activated with a leaving group (e.g., a halogen), with a nucleophilic "CF3-" source. A classic method involves the use of a trifluoromethyl-copper complex (CF3Cu). This approach has been demonstrated in the direct trifluoromethylation of 5-iodouridine (B31010) derivatives, where treatment with trifluoromethyl iodide and copper powder yields the corresponding 5-(trifluoromethyl)uridine (B57137) derivatives. nih.govnih.gov

More recently, protocols for the late-stage direct trifluoromethylation of pyrimidine nucleosides have been developed using inexpensive and accessible reagents. cncb.ac.cnresearchgate.net One such protocol utilizes Chen's reagent (methyl fluorosulfonyldifluoroacetate) in a copper-mediated reaction. cncb.ac.cnresearchgate.net This method is effective for converting 5-iodo pyrimidine nucleosides into their 5-trifluoromethyl counterparts under both conventional heating and microwave irradiation, offering a simple and high-yielding route. cncb.ac.cnresearchgate.net

| Reagent/System | Substrate Example | Key Features |

| CF3I / Cu powder | 5-Iodouridine derivatives | First example of direct nucleophilic trifluoromethylation of nucleosides. nih.govnih.gov |

| Chen's Reagent / Cu | 5-Iodo pyrimidine nucleosides | Inexpensive reagent, applicable under conventional or microwave heating. cncb.ac.cnresearchgate.net |

Radical trifluoromethylation provides an alternative pathway that is often tolerant of a wide range of functional groups. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor.

One established method involves a three-component reaction using sodium triflinate (CF3SO2Na) as the •CF3 precursor. nih.gov The reaction of CF3SO2Na with aryl enaminones and aryl amidine hydrochlorides facilitates the synthesis of 5-trifluoromethyl pyrimidines. The mechanism is believed to involve the radical addition of •CF3 to the enaminone, followed by oxidation and subsequent intramolecular cyclization. nih.gov

The trifluoromethylation of pyrimidine nucleosides using Chen's reagent, particularly under microwave irradiation, can also proceed through a radical pathway. cncb.ac.cnresearchgate.net This highlights the versatility of certain reagents to operate through different mechanisms depending on the reaction conditions.

| •CF3 Precursor | Reaction Type | Application |

| Sodium triflinate (CF3SO2Na) | Three-component reaction | Selective synthesis of 5-trifluoromethyl pyrimidines. nih.gov |

| Chen's Reagent | Copper-mediated | Trifluoromethylation of pyrimidine nucleosides, potentially via a radical mechanism. cncb.ac.cnresearchgate.net |

Trifluoromethylation via Building Block Cyclocondensation Reactions

An alternative and powerful strategy for synthesizing trifluoromethylated pyrimidines is to construct the heterocyclic ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers excellent control over regioselectivity.

A widely adopted route involves the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with an amidine derivative. nih.gov This reaction proceeds via initial enamine formation followed by heating to induce cyclization, yielding the 2-substituted-4-(trifluoromethyl)pyrimidine core. nih.gov Similarly, other trifluoromethyl-containing building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have been used in cyclocondensation reactions to prepare trifluoromethylated pyridine (B92270) and pyrimidine systems. researchgate.net

Another effective method utilizes trifluorinated 2-bromoenones, which react with amidines in an aza-Michael addition-intramolecular cyclization cascade to furnish trifluoromethylated pyrimidines in high yields. nih.gov This strategy is noted for its high selectivity and mild reaction conditions. nih.gov

| Trifluoromethylated Building Block | Co-reactant | Product Type |

| Ethyl 4,4,4-trifluoroacetoacetate | Amidine hydrochloride | 2-Substituted-4-(trifluoromethyl)pyrimidin-6-ol. nih.gov |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amidine/Guanidine | Trifluoromethylated pyrimidines. researchgate.net |

| Trifluorinated 2-bromoenones | Amidines | Trifluoromethylated pyrimidines. nih.gov |

| 3-Trifluoromethyl chromones | Guanidine/Amidine | 3-Trifluoromethyl pyrimidines. |

Methodologies for Installing the Methyl Group at the 5-Position of Pyrimidine

The introduction of a methyl group at the C5 position of the pyrimidine ring can be accomplished through various methods, including direct C-H methylation or by functional group manipulation. The methylation of a pyrimidine ring can significantly alter its biological properties. nih.gov

Direct methylation of pyrimidine nucleosides, such as the conversion of 2'-deoxyuridine (B118206) to thymidine, has been reported. researchgate.net However, these reactions can sometimes lead to the formation of inseparable mixtures of 5-methyl and 6-methyl isomers. researchgate.net

A more selective, albeit indirect, approach involves the formation and subsequent reduction of a 5-hydroxymethylpyrimidine intermediate. researchgate.netmdpi.com 5-Hydroxymethylpyrimidines can be synthesized from the corresponding 5-pyrimidine carboxylic acid esters via reduction. mdpi.comrsc.org The resulting 5-hydroxymethyl group can then be reduced to the target methyl group.

Recent advances in C-H activation have also provided tools for the methylation of heterocycles. While developed for pyridine systems, rhodium-catalyzed C-3/5 methylation using formaldehyde (B43269) as the methyl source represents a modern strategy that could be adapted for pyrimidines. This approach avoids the need for pre-functionalization of the ring.

| Methodology | Substrate | Reagent/Conditions | Key Features |

| Direct Methylation | 2'-Deoxyuridine | Methylating agents | Can produce isomeric mixtures (5- and 6-methyl). researchgate.net |

| Reduction of Hydroxymethyl | 5-Hydroxymethylpyrimidine | Reducing agents | A selective, two-step method. researchgate.netmdpi.com |

| C-H Methylation | Pyridine (analogous system) | Formaldehyde / Rhodium catalyst | Direct functionalization of the C-H bond. |

Site-Selective Methylation Techniques on Pyrimidine Scaffolds

Achieving site-selective methylation on a pyrimidine ring, especially one bearing a potent electron-withdrawing group like trifluoromethyl, presents a significant synthetic challenge. The electronic nature of the trifluoromethyl group deactivates the ring towards electrophilic attack, making direct methylation difficult. Conversely, it can activate the ring for nucleophilic attack or deprotonation.

Common strategies for methylation often rely on pre-functionalized pyrimidines. Organometallic cross-coupling reactions are a primary tool. For instance, a halogenated pyrimidine, such as 5-bromo- or 5-iodo-2-(trifluoromethyl)pyrimidine, can be coupled with a methylating agent like methylboronic acid or its esters (Suzuki coupling), methylzinc reagents (Negishi coupling), or methylmagnesium halides (Kumada coupling) in the presence of a palladium or nickel catalyst.

Alternatively, C-H activation can be a more direct route, though it is often plagued by regioselectivity issues. The directing effects of existing substituents are paramount. In the case of 2-(trifluoromethyl)pyrimidine, the positions ortho and para to the nitrogen atoms (positions 4, 6, and 5) have different reactivities. Computational and experimental studies are often required to predict the most likely site of methylation. The study of methylation's effect on pyrimidine-pyrimidine stacking interactions in aqueous solutions has shown that methylation generally increases the tendency for association. nih.gov

Ring-Closing Strategies Incorporating Methyl-Substituted Precursors

The construction of the pyrimidine ring itself is a cornerstone of synthesis, and incorporating the methyl group via a precursor is a highly effective strategy for ensuring correct regiochemistry. These methods, typically cyclocondensation reactions, involve reacting a three-carbon unit with a source of the N-C-N fragment.

A prevalent approach involves the condensation of a methyl-substituted 1,3-dicarbonyl compound (or a vinylogous equivalent) with an amidine. For example, to synthesize a 5-methylpyrimidine, one could use a 2-methyl-1,3-dicarbonyl precursor. However, for this compound, the more common strategy is the cyclocondensation of trifluoroacetamidine (B1306029) with a methyl-substituted three-carbon component.

A one-pot, multi-component reaction (MCR) has been developed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which avoids the selectivity issues of direct trifluoromethylation. researchgate.net This method involves the reaction of CF₃SO₂Na, aryl enaminones, and aryl amidine hydrochlorides, proceeding through radical addition, oxidation, nucleophilic addition, and intramolecular cyclization to afford the desired pyrimidine derivatives in yields up to 80%. researchgate.net

Advanced ring-closing strategies like Ring Closing Metathesis (RCM) have also been applied to the synthesis of heterocyclic systems, including pyridines and pyridazines. nih.govbris.ac.uk This method involves creating a di-olefinic precursor and using a ruthenium catalyst, such as a Grubbs' catalyst, to form the cyclic structure. organic-chemistry.org For a pyrimidine ring, this would entail a more complex aza-diene precursor that could cyclize and subsequently aromatize.

| Strategy | Key Precursors | Typical Conditions | Advantage | Reference |

|---|---|---|---|---|

| Multi-Component Reaction (MCR) | CF₃SO₂Na, aryl enaminones, aryl amidine hydrochlorides | Cu(II) catalyst, base-facilitated cyclization | High selectivity, good functional group tolerance, one-pot efficiency. | researchgate.net |

| [3+3] Cycloaddition | Fluorinated acetoacetates, malononitrile, amidines | Microwave irradiation | Rapid and efficient access to fluoroalkyl pyrimidines. | mdpi.com |

| Condensation & Dehydrogenation | Amidines and alcohols | Iridium-pincer complex catalyst | High regioselectivity, forms multiple C-C and C-N bonds. | mdpi.com |

Multi-Step Synthetic Sequences Targeting this compound and its Functionalized Derivatives

Complex pyrimidine derivatives are often assembled through multi-step sequences that build upon a pre-formed pyrimidine core. A common starting material is 2,4-dichloro-5-methylpyrimidine (B13550), which allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.

For example, in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a multi-step pathway was employed starting from a substituted pyrimidine. nih.gov A key intermediate, 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide, was synthesized by first reacting a dichloro-pyrimidine with an aniline (B41778) derivative, followed by a second substitution and subsequent functional group manipulations. nih.gov

Another practical, large-scale synthesis involves preparing the key intermediate 5-bromo-2-(trifluoromethyl)pyrimidine (B566293). This can be achieved by reacting 5-bromo-2-iodopyrimidine (B48921) with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MeO₂CCF₂SO₂F) in the presence of copper(I) iodide in DMF. chemicalbook.com The resulting product serves as a versatile building block for introducing the 5-bromo-2-(trifluoromethyl)pyrimidine moiety into larger molecules via cross-coupling reactions.

A representative synthetic sequence could be:

Ring Formation : Cyclocondensation to form a 4-hydroxy-5-methyl-2-(trifluoromethyl)pyrimidine.

Chlorination : Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃).

Functionalization : Using the resulting 4-chloro-5-methyl-2-(trifluoromethyl)pyrimidine as a substrate for SNAr or cross-coupling reactions to install various functional groups at the C4 position.

Further Derivatization : Subsequent reactions on the introduced functional groups to build the final target molecule.

Green Chemistry Considerations and Sustainable Synthetic Routes for Pyrimidine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener routes for pyrimidine synthesis. rasayanjournal.co.in These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. powertechjournal.com

Key green strategies applicable to pyrimidine synthesis include:

Multicomponent Reactions (MCRs) : As mentioned earlier, MCRs are inherently green as they combine multiple reactants in a single step, reducing the number of synthetic operations and purification steps, thus saving solvents and energy. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. mdpi.com

Solvent-Free Reactions : Mechanochemistry, or "grindstone chemistry," involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance, eliminating the need for bulk solvents. researchgate.netsemanticscholar.org This technique has been successfully used for the synthesis of dihydropyrimidinones. semanticscholar.org An approach for the iodination of pyrimidines has been developed using mechanical grinding under solvent-free conditions, offering high yields in short reaction times. nih.gov

Use of Greener Solvents : When solvents are necessary, replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key green approach. rasayanjournal.co.injmaterenvironsci.com Water, in particular, has been used as a solvent for the synthesis of pyrano[2,3-d]pyrimidine derivatives. jmaterenvironsci.com

Catalysis : Employing catalysts, especially reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste compared to stoichiometric reagents. powertechjournal.com Iron-catalyzed synthesis of pyrimidines from carbonyl compounds and amidines is one such example where the catalytic complex could be recycled. mdpi.com

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Scalability of Different Approaches

The choice of a synthetic route for this compound and its analogs depends on a comparative analysis of several factors, including yield, selectivity, cost, safety, and scalability.

| Methodology | Typical Efficiency (Yield) | Regioselectivity | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclocondensation | Moderate to High | Excellent (precursor-defined) | Good to Excellent | Well-established, reliable, uses simple precursors. | Can require harsh conditions (high temp, strong acid/base). |

| Multi-Component Reactions (MCR) | Good to High (e.g., up to 80% researchgate.net) | Good to Excellent | Moderate to Good | High atom economy, one-pot, operational simplicity. | Substrate scope can be limited; optimization can be complex. |

| Post-functionalization (e.g., Cross-Coupling) | High | Excellent (site-specific) | Excellent | High functional group tolerance, modular. | Requires synthesis of pre-functionalized pyrimidines; potential for metal contamination. |

| Green Methods (e.g., Grindstone) | Often higher than conventional methods semanticscholar.org | Generally Good | Variable (good for some, challenging for others) | Eco-friendly, reduced solvent waste, often faster. | Not all reactions are amenable; heat transfer can be an issue on a large scale. |

Reactivity Profiles of the Pyrimidine Ring Nitrogen Atoms

The pyrimidine ring in this compound contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are inherently basic and can act as nucleophiles. However, the presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the C-2 position significantly reduces the electron density of the entire ring system, thereby decreasing the basicity and nucleophilicity of the nitrogen atoms compared to unsubstituted pyrimidine.

The nitrogen atoms can undergo protonation in the presence of strong acids. They can also react with electrophiles such as alkyl halides or Lewis acids, though the reaction is less facile due to the deactivating effect of the -CF3 group. The relative reactivity of the two nitrogen atoms can be influenced by steric hindrance from the adjacent substituents.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for electron-deficient aromatic systems like pyrimidines. The rate and regioselectivity of these reactions are heavily influenced by the substituents on the ring. In this compound, the -CF3 group strongly activates the ring towards nucleophilic attack, while the methyl group has a weaker, opposing effect.

The C-2 position is highly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing trifluoromethyl group. However, the C-F bonds of the trifluoromethyl group are generally very strong and not easily displaced by common nucleophiles under standard SNAr conditions. Direct displacement of the entire -CF3 group is also challenging due to the strength of the C-C bond. Therefore, nucleophilic substitution directly at the C-2 position by displacing the trifluoromethyl group is not a common transformation for this compound.

The C-5 position is generally not favored for nucleophilic attack. The methyl group is electron-donating, which slightly deactivates this position towards nucleophiles. Furthermore, there is no good leaving group at this position to be displaced in a typical SNAr reaction. Transformations at the C-5 position would likely require initial functionalization of the methyl group itself.

The most electrophilic carbon atoms in the pyrimidine ring, and thus the most susceptible to nucleophilic attack, are the positions ortho and para to the electron-withdrawing groups and the nitrogen atoms. In this compound, the C-4 and C-6 positions are significantly activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic addition can be delocalized onto the electronegative nitrogen atoms. stackexchange.comlibretexts.org

If a suitable leaving group (e.g., a halogen) is present at the C-4 or C-6 position, it can be readily displaced by a variety of nucleophiles. For instance, in the related compound 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, the chloro group at C-4 is susceptible to nucleophilic substitution. bldpharm.com Similarly, reactions involving derivatives like 2,4-dichloro-5-methylpyrimidine show that nucleophiles preferentially attack the C-4 and C-2 positions. The presence of the -CF3 group at C-2 would further enhance the reactivity at the C-4 and C-6 positions.

| Position | Activating/Deactivating Group | Susceptibility to Nucleophilic Attack | Rationale |

| C-2 | -CF3 (strongly activating) | Low (for -CF3 displacement) | Strong C-F and C-C bonds make the -CF3 group a poor leaving group. |

| C-4 | Ring nitrogens, -CF3 (activating) | High (if a leaving group is present) | The negative charge of the intermediate is stabilized by resonance involving the ring nitrogens. stackexchange.comlibretexts.org |

| C-5 | -CH3 (weakly deactivating) | Low | Electron-donating methyl group disfavors nucleophilic attack. |

| C-6 | Ring nitrogens, -CF3 (activating) | High (if a leaving group is present) | Similar to the C-4 position, the intermediate is stabilized by resonance. stackexchange.com |

Electrophilic Aromatic Substitution Potentials and Regioselectivity Considerations

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult. The ring is electron-deficient due to the two nitrogen atoms, a characteristic that is further intensified by the powerful electron-withdrawing nature of the trifluoromethyl group. wikipedia.org These factors deactivate the ring towards attack by electrophiles.

The methyl group at C-5 is an activating group and would direct electrophiles to the ortho and para positions relative to itself (C-4 and C-6). However, the deactivating effect of the ring nitrogens and the -CF3 group is overwhelmingly dominant. Therefore, forcing conditions would be required for any electrophilic substitution to occur. If a reaction were to proceed, it would likely be slow and may result in a mixture of products or decomposition. Common electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation are not typically observed on such highly deactivated pyrimidine systems. youtube.comlibretexts.orgmasterorganicchemistry.com

Transformations of the Trifluoromethyl Group

While the trifluoromethyl group is generally robust, it can undergo certain transformations under specific reaction conditions. tcichemicals.com

Hydrolysis: The C-F bonds in the -CF3 group are very strong. However, under harsh acidic or basic conditions, it is possible to hydrolyze the trifluoromethyl group to a carboxylic acid group (-COOH). This transformation often requires high temperatures and pressures.

Defluorination Reactions: Selective C-F bond activation and subsequent transformation represent a significant challenge in fluorine chemistry. Recent advances have shown that under specific catalytic systems, often involving transition metals, partial or complete defluorination can be achieved. For example, silyl-mediated transformations have been developed for the selective conversion of aromatic trifluoromethyl groups. tcichemicals.com

Radical Reactions: The trifluoromethyl group can participate in radical reactions. For instance, radical trifluoromethylation of other aromatic compounds is a known process, and conversely, the -CF3 group on the pyrimidine ring could potentially be involved in radical-mediated transformations, although this is less common.

Stability and Chemical Resistance under Various Reaction Conditions

The this compound molecule exhibits considerable stability, a feature primarily attributed to the presence of the trifluoromethyl (-CF3) group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF3 group highly resistant to chemical and thermal degradation. This inherent stability is often leveraged in medicinal chemistry to enhance the metabolic stability of drug candidates.

The pyrimidine ring itself is an electron-deficient heterocycle, and this characteristic is further amplified by the potent electron-withdrawing nature of the 2-trifluoromethyl substituent. This electronic property generally increases the ring's resistance to oxidative degradation. Compared to analogues with electron-donating groups, this compound is more stable under oxidative conditions.

Regarding hydrolytic stability, the pyrimidine ring is generally stable in neutral and moderately acidic or basic aqueous media. While extreme pH conditions and high temperatures can promote ring-opening or decomposition, the compound is robust under typical synthetic reaction conditions. researchgate.netnih.gov Studies on related 2-(trifluoromethyl)heterocycles show that while the C-F bonds are exceptionally stable, the C-CF3 bond can be cleaved under certain harsh hydrolytic conditions, potentially leading to the formation of a carboxylic acid, though this is not a common transformation. The stability of fluorinated pyrimidines in aqueous environments is noted to be superior to that of their chloro- or bromo-substituted counterparts, which are more susceptible to hydrolysis. rsc.org

Selective Derivatization Strategies of the Trifluoromethyl Moiety

The trifluoromethyl group is one of the most stable functional groups in organic chemistry, making its selective derivatization exceedingly challenging. Its high stability is a double-edged sword: while it imparts metabolic robustness, it also means the group is largely inert to further chemical transformation under standard conditions.

Direct nucleophilic or electrophilic attack on the fluorine atoms or the central carbon of the -CF3 group is energetically unfavorable. Most synthetic strategies involving this moiety focus on its introduction into a molecule (trifluoromethylation) rather than its subsequent modification. nih.govacs.org

Radical reactions involving the trifluoromethyl group typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks an aromatic system. rsc.orgrsc.org The reverse—abstracting a fluorine atom to generate a difluorinated radical for further functionalization—is not a common or synthetically viable strategy.

Under very harsh conditions, such as high-temperature acidic or basic hydrolysis, the trifluoromethyl group can be converted to a carboxylic acid group (-COOH). However, these conditions lack selectivity and are likely to degrade other parts of the pyrimidine molecule, thus not constituting a useful "derivatization strategy." For practical synthetic purposes, the trifluoromethyl moiety in this compound should be considered a chemically inert spectator group.

Functionalization of the Methyl Group at the 5-Position

In contrast to the inert trifluoromethyl group, the methyl group at the 5-position offers a versatile handle for molecular elaboration. Its protons are analogous to benzylic protons, exhibiting enhanced acidity due to the ability of the pyrimidine ring to stabilize a negative charge. This allows for several functionalization strategies.

One common approach is deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This intermediate can then react with a variety of electrophiles to introduce new functional groups. Another key strategy is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS), which creates a 5-(halomethyl)pyrimidine derivative. This derivative is a valuable precursor for subsequent nucleophilic substitution reactions. fu-berlin.de

Table 1: Potential Derivatization Reactions of the Methyl Group

| Reaction Type | Reagents | Product Type |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine |

| Oxidation | KMnO4, K2Cr2O7 | 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid |

| Deprotonation/Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH3I) | 5-Ethyl-2-(trifluoromethyl)pyrimidine |

| Condensation | Aldehydes/Ketones, Base | 5-(Alkenyl)-2-(trifluoromethyl)pyrimidine |

Metal-Catalyzed Coupling Reactions Involving this compound Scaffolds

The this compound core is well-suited for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The electron-deficient nature of the pyrimidine ring, enhanced by the -CF3 group, makes it an excellent electrophilic partner in these reactions. The primary strategy involves the introduction of a halogen atom onto the pyrimidine ring or the methyl group, creating a site for coupling.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions. A halogenated derivative, such as 4-chloro- or 5-bromo-2-(trifluoromethyl)pyrimidine, can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgnih.gov The reaction generally proceeds with high efficiency and excellent functional group tolerance. acs.org Nickel catalysts have also emerged as a cost-effective alternative to palladium for coupling traditionally less reactive electrophiles like aryl chlorides or ethers. stackexchange.compearson.com

Heck Reaction: The Heck reaction couples a halo-pyrimidine with an alkene to form a new substituted alkene. fu-berlin.dewikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by a palladium complex and requires a base. The regioselectivity and stereoselectivity of the alkene product are key considerations in this methodology.

Other Couplings: Other important reactions include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation reactions, all of which expand the synthetic utility of halogenated this compound scaffolds.

Table 2: Representative Metal-Catalyzed Coupling Reactions on Related Pyrimidine Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Dioxane/H2O | 92 | rsc.org |

| Suzuki-Miyaura | 2-Chloro-5-fluoropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 85 | acs.org |

| Suzuki-Miyaura | 4-Bromobenzonitrile | Benzyloxyethyltrifluoroborate | PdCl2(AtaPhos)2 | Cs2CO3 | Toluene/H2O | 91 | nih.gov |

| Heck | Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | High | wikipedia.org |

Mechanistic Investigations of Key Reaction Pathways and Intermediate Characterization

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The reactivity of this compound is governed by well-established mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr): When a nucleophile attacks a halogenated (e.g., 4-chloro) or otherwise activated pyrimidine ring, the reaction typically proceeds via a two-step addition-elimination mechanism. nih.govnih.gov The first, often rate-determining, step is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing nitrogen atoms and the 2-CF3 group effectively stabilize this intermediate, particularly when the attack occurs at the C4 or C6 positions, as the negative charge can be delocalized onto a ring nitrogen. stackexchange.comstackexchange.com The second step is the rapid expulsion of the leaving group to restore aromaticity. In some cases, particularly with poor leaving groups or strong bases, an alternative ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism may be operative. nih.gov

Metal-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling is generally accepted to involve three key steps: libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative, forming a Pd(II) intermediate. This step is often the rate-determining step and is facilitated by the electron-deficient nature of the pyrimidine ring. libretexts.orgrsc.org

Transmetalation: In the Suzuki reaction, the organic group is transferred from the organoboron reagent to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Functionalization of the Methyl Group: The mechanism for benzylic halogenation with NBS involves a free-radical chain reaction. The reaction is initiated by a radical initiator (e.g., AIBN or light), which generates a bromine radical. This radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyrimidin-5-ylmethyl radical. This radical then reacts with Br2 (formed in situ from NBS) to generate the 5-(bromomethyl)pyrimidine (B1257034) product and another bromine radical, propagating the chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. The following sections detail the predicted NMR characteristics of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl group protons and the aromatic protons on the pyrimidine ring.

Methyl Protons (5-CH₃): The protons of the methyl group at the C5 position are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm . The absence of adjacent protons would result in a singlet multiplicity.

Aromatic Protons (H4 and H6): The pyrimidine ring possesses two aromatic protons at positions C4 and C6. These protons are chemically non-equivalent and are expected to appear as distinct signals in the downfield region, likely between δ 8.5 and 9.0 ppm . Due to the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the ring, these protons will be significantly deshielded. A small coupling (typically 2-3 Hz) might be observed between H4 and H6.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 5-CH₃ | 2.0 - 2.5 | s (singlet) |

| H4/H6 | 8.5 - 9.0 | d (doublet) |

| H6/H4 | 8.5 - 9.0 | d (doublet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Methyl Carbon (5-CH₃): The carbon of the methyl group is expected to resonate in the upfield region, around δ 15-25 ppm .

Aromatic Carbons (C4, C5, C6): The carbons of the pyrimidine ring will appear in the aromatic region. C5, being attached to the methyl group, would be found around δ 120-130 ppm . C4 and C6 are expected to be further downfield, likely in the range of δ 155-165 ppm , due to the deshielding effect of the adjacent nitrogen atoms.

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. Its chemical shift is predicted to be in the range of δ 115-125 ppm (q, ¹JCF ≈ 270-280 Hz) .

C2 Carbon: The C2 carbon, directly attached to the trifluoromethyl group and two nitrogen atoms, will be significantly deshielded and is expected to show a quartet splitting due to two-bond coupling with the fluorine atoms (²JCF ). The predicted chemical shift is around δ 150-160 ppm (q) .

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (Hz) |

| 5-CH₃ | 15 - 25 | q (quartet) | |

| CF₃ | 115 - 125 | q (quartet) | ¹JCF ≈ 270-280 |

| C5 | 120 - 130 | s (singlet) | |

| C2 | 150 - 160 | q (quartet) | ²JCF ≈ 35-45 |

| C4/C6 | 155 - 165 | d (doublet) | |

| C6/C4 | 155 - 165 | d (doublet) |

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The chemical shift is anticipated to be in the range of δ -60 to -70 ppm , using CFCl₃ as a reference.

2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H4 and H6 protons, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. Expected correlations would be observed between the methyl protons and the methyl carbon, as well as between the H4/H6 protons and their respective C4/C6 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between carbons and protons. Key expected correlations for this compound would include:

The methyl protons (5-CH₃) showing correlations to C5, C4, and C6.

The H4 proton showing correlations to C2, C5, and C6.

The H6 proton showing correlations to C2, C4, and C5.

The fluorine atoms of the CF₃ group showing a correlation to C2.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹ . Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp bands in the region of 1400-1600 cm⁻¹ .

C-F Stretching: The most intense bands in the spectrum are anticipated to be the C-F stretching vibrations of the trifluoromethyl group, typically found in the region of 1100-1350 cm⁻¹ . These are often strong and broad absorptions.

CH₃ Bending: The bending vibrations of the methyl group are expected to appear around 1375 cm⁻¹ and 1450 cm⁻¹ .

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N/C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| CH₃ Bend | 1375 & 1450 | Medium |

An in-depth analysis of the chemical compound this compound and its derivatives reveals significant insights through advanced spectroscopic and structural characterization techniques. These methods are crucial for confirming molecular structure, understanding electronic properties, and elucidating the vibrational behavior of this complex heterocyclic molecule.

Mechanistic Biological Activity Research of 5 Methyl 2 Trifluoromethyl Pyrimidine Derivatives Excluding Clinical Data

Investigations into Enzyme Inhibition Mechanisms

The core structure of 5-Methyl-2-(trifluoromethyl)pyrimidine has been a foundational element in the design of inhibitors targeting various enzyme families critical to pathological processes.

Branched-chain amino acid transaminases (BCATs) are crucial enzymes in the metabolic pathway of branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine. tandfonline.comwikipedia.org These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids. tandfonline.com There are two main forms: a cytosolic (BCATc) and a mitochondrial (BCATm) isoenzyme. wikipedia.org Dysregulation of BCAA metabolism is implicated in several diseases, making BCATs an attractive therapeutic target. tandfonline.comwikipedia.org

Research has led to the development of potent inhibitors for both BCATc and BCATm. The hybridization of various chemical fragments has been a successful strategy. For instance, potent inhibitors of mitochondrial BCATm were discovered based on a 2-benzylamino-pyrazolo[1,5-a]pyrimidinone-3-carbonitrile template. nih.gov In other studies, a BCATc inhibitor was synthesized by linking a 2-trifluoromethyl-phenyl group to a coumarin (B35378) scaffold, highlighting the utility of the trifluoromethyl-substituted aromatic moiety in achieving inhibition. tandfonline.com The development of these inhibitors allows for the exploration of the physiological roles of BCAA metabolism and presents potential avenues for therapeutic intervention in related disorders. tandfonline.comnih.gov

Kinases play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. Pyrimidine (B1678525) derivatives are a well-established class of kinase inhibitors.

Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell adhesion, migration, and survival. nih.gov A study reported that 2,4-disubstituted-5-(trifluoromethyl)pyrimidine compounds were capable of inhibiting FAK at nanomolar concentrations. nih.gov Further research into 7H-pyrrolo[2,3-d]pyrimidine derivatives, which share a core heterocyclic structure, also yielded potent FAK inhibitors. mdpi.com One study on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives identified a compound, 16c , that significantly inhibited tumor growth in preclinical models by decreasing phosphorylation within the FAK cascade. nih.gov Another series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives also showed potent FAK inhibition, with compound 13a exhibiting an IC₅₀ value of 3.7 nM. wikipedia.org

Table 1: FAK Inhibitory Activity of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | FAK IC₅₀ (nM) | Notes |

|---|---|---|

| Unspecified 5-(trifluoromethyl)pyrimidine | 6 | A series of 8 compounds showed potent inhibition. nih.gov |

| Compound 13a | 3.7 | A 5-bromo pyrimidine derivative. wikipedia.org |

| Compound 14 | 5.1 | A 7H-pyrrolo[2,3-d]pyrimidine derivative. nih.gov |

| TAE226 | 5.5 | A known FAK inhibitor used as a reference. nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGF/VEGFR-2 signaling pathway is a major strategy in cancer therapy. tandfonline.com Numerous pyrimidine-based derivatives have been developed as potent VEGFR-2 inhibitors.

Specifically, a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated as type-II inhibitors of VEGFR-2. One of these, compound 20d , demonstrated strong inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). Other related scaffolds, such as furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573), have also yielded highly potent VEGFR-2 inhibitors with IC₅₀ values in the low nanomolar range. tandfonline.com For example, the thieno[2,3-d]pyrimidine derivative 21e showed a VEGFR-2 IC₅₀ of 21 nM. tandfonline.com

Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| Thieno[2,3-d]pyrimidine | 21e | 21 tandfonline.com |

| Thieno[2,3-d]pyrimidine | 21b | 33.4 tandfonline.com |

| Furo[3,2-e] nih.govtriazolo[1,5-c]pyrimidine | 19 | 38.72 |

| Thieno[2,3-d]pyrimidine | 21c | 47.0 tandfonline.com |

| Pyrrolo[2,3-d]pyrimidine | 14 | 52.4 |

| Pyrazolo[3,4-d]pyrimidine | 18 | 62.48 |

Epidermal Growth Factor Receptor (EGFR) and HER-2 EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression is linked to the progression of various cancers, particularly breast cancer. nih.gov While many pyrimidine derivatives have been developed as dual EGFR/HER-2 inhibitors, research specifically linking the this compound core to HER-2 inhibition is limited. nih.govnih.gov However, the pyrimidine scaffold is recognized as a crucial component for designing potent HER-2 inhibitors.

In contrast, a new series of 5-trifluoromethylpyrimidine derivatives were specifically designed and synthesized as EGFR inhibitors. The most potent of these, compound 9u , demonstrated excellent inhibitory activity against EGFR kinase with an IC₅₀ of 0.091 µM and showed significant antiproliferative effects against various cancer cell lines.

Table 3: EGFR Inhibitory Activity of a 5-Trifluoromethylpyrimidine Derivative This table is interactive. You can sort and filter the data.

| Compound | Target | IC₅₀ (µM) |

|---|

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Pyrimidine derivatives have been investigated as selective COX-2 inhibitors. nih.govwikipedia.org Certain pyrimidine-5-carbonitrile derivatives were found to be highly active and selective inhibitors of the COX-2 enzyme, with potencies comparable to or exceeding that of known selective inhibitors like Celecoxib. wikipedia.org For example, compounds 3b, 5b, and 5d from one study showed potent COX-2 inhibition with IC₅₀ values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. wikipedia.org

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and lipoxins, which are potent mediators of inflammation. The 5-lipoxygenase (5-LOX) pathway, in particular, is a key target for anti-inflammatory drug development.

Novel pyrimidine acrylamide (B121943) hybrids have been synthesized and studied for their ability to inhibit lipoxygenase. In one study, several derivatives showed significant inhibition of soybean lipoxygenase (a common model for human 5-LOX). The most potent compounds identified were compound 9 (IC₅₀ = 1.1 µM) and compound 5 (IC₅₀ = 10.7 µM), demonstrating that the pyrimidine scaffold can be effectively utilized to create powerful LOX inhibitors.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination by catalyzing the breaking and rejoining of DNA strands. wikipedia.org Inhibitors of these enzymes, such as Topoisomerase I, are potent anticancer agents. wikipedia.org

Within the scope of the available scientific literature, no specific research was found detailing the investigation of this compound derivatives as direct inhibitors of DNA Topoisomerase I. The primary classes of known Topoisomerase I inhibitors are natural product derivatives like camptothecins.

Molecular Interactions with Biological Receptors and Macromolecules

The inhibitory activity of this compound derivatives is defined by their specific molecular interactions within the binding sites of their target enzymes. Molecular docking and crystallography studies have provided detailed insights into these interactions.

For kinase inhibitors , these derivatives typically bind to the ATP-binding pocket of the kinase domain. Molecular docking of a 5-trifluoromethylpyrimidine derivative, compound 9u , in the EGFR active site showed that the pyrimidine ring acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of key amino acid residues in the hinge region, a common feature of many kinase inhibitors. Similarly, docking studies of pyrimidine derivatives in the active site of FAK revealed hydrogen bond formation with residues like Cys502 and hydrophobic interactions with Leu553 and Ala452 , which are critical for potent inhibition. mdpi.com The co-crystal structure of a VEGFR-2 inhibitor, compound 20d , revealed that it binds to the inactive (DFG-out) conformation of the kinase, inducing a specific structural arrangement that locks the enzyme in a non-functional state.

In the case of lipoxygenase , molecular docking studies support the experimental findings, showing that pyrimidine acrylamide inhibitors fit well within the enzyme's active site. The interactions are proposed to be similar to those of the natural substrate, linoleic acid.

For metabolic enzymes, the interaction of a related compound, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP), with thymidylate synthase provides a model for the reactivity of the trifluoromethyl-pyrimidine moiety. X-ray crystallography showed that after binding, the catalytic nucleophile Cysteine 198 attacks the pyrimidine ring, leading to the formation of a stable covalent complex between the inhibitor and Tyrosine 146 in the active site. This demonstrates the potential for these compounds to act as irreversible or mechanism-based inhibitors.

Receptor Binding Studies

Research into the derivatives of this compound has revealed significant interactions with various receptor types, most notably the Epidermal Growth Factor Receptor (EGFR). A series of novel 5-trifluoromethylpyrimidine derivatives were specifically designed and synthesized as EGFR inhibitors. nih.gov These compounds were evaluated for their ability to inhibit EGFR kinase, with results indicating potent activity. For instance, one of the most effective compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide , demonstrated an IC50 value of 0.091 μM against EGFR kinase. nih.gov This highlights the direct binding and inhibitory capacity of this class of compounds on a key receptor involved in cell proliferation and cancer.

Further studies on related pyrimidine structures have shown that selectivity can be engineered. For example, a series of 5-(methylthio)pyrimidine derivatives were developed as mutant-selective EGFR inhibitors. These compounds showed potent enzymatic and antiproliferative activities against EGFR(L858R/T790M) mutants, with IC50 values in the subnanomolar range, while being significantly less potent against the wild-type receptor. nih.gov

Beyond EGFR, other pyrimidine derivatives have been investigated for their receptor binding capabilities. While not specific to the 5-methyl-2-(trifluoromethyl) core, related heterocyclic structures show affinity for receptors such as the P2X7 receptor and the serotonin (B10506) 5-HT2A receptor, indicating the versatility of the pyrimidine scaffold in molecular recognition at various receptor sites. acs.orgnih.gov

Interaction with Nucleic Acids (e.g., DNA) and Proteins

The constituent parts of the this compound scaffold contribute to its interactions with crucial biological macromolecules like nucleic acids and proteins.

Interaction with Nucleic Acids: The methyl group at the 5-position of the pyrimidine ring, a feature of the parent compound, has been shown to play a role in DNA interactions. Substitution of a methyl group in this position can enhance the molecular polarizability of the pyrimidine base. nih.gov This increased polarizability strengthens base stacking interactions within the DNA double helix, which can lead to increased DNA stability and modified biological properties. nih.gov

Interaction with Proteins: The interaction of pyrimidine derivatives with proteins is a cornerstone of their biological activity, particularly as enzyme inhibitors. In the context of Bcr-Abl tyrosine kinase inhibitors, pyrimidine-based drugs like Imatinib (B729) and Nilotinib bind to the kinase domain of the Abl protein. wikipedia.org Nilotinib, a phenylamino-pyrimidine derivative, binds to the inactive conformation of the Abl kinase domain, primarily through lipophilic interactions and by forming four hydrogen bonds with key amino acid residues, including Met-318 and Thr-315. wikipedia.org

Similarly, pyrazolopyrimidine derivatives, which share a fused heterocyclic system, demonstrate prevalent non-covalent interactions with receptor proteins. Analysis of crystal structures reveals that aromatic π-π stacking interactions are present in approximately 91% of cases, and hydrogen bonds or other polar contacts are found in about 73% of structures. researchgate.net In the development of the Bcr-Abl inhibitor Ponatinib , the trifluoromethyl group was found to bind to a specific pocket induced by the inactive conformation of the kinase. wikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Influence of the Trifluoromethyl Group on Lipophilicity, Electronic Properties, and Target Binding Affinity

The trifluoromethyl (-CF3) group is a critical functional moiety in medicinal chemistry, exerting a profound influence on a molecule's properties.

Lipophilicity and Stability: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic profiles. mdpi.com The Hansch π value for a -CF3 group is +0.88, indicating its lipophilic character. mdpi.com Furthermore, this group confers increased metabolic stability due to the strength of the carbon-fluorine bond. mdpi.com

Electronic Properties and Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group alters the electronic distribution of the pyrimidine ring, which can be crucial for target binding. In the development of kinase inhibitors, the addition of a -CF3 group has led to dramatic increases in potency. For instance, adding a trifluoromethyl group to an imatinib analogue resulted in a 36-fold improvement in efficacy. wikipedia.org In another case, its inclusion led to a 30-fold increase in potency compared to the non-fluorinated parent compound by facilitating interactions with histidine and isoleucine residues in the Bcr-Abl tyrosine kinase pocket. nih.gov The trifluoromethyl group on Ponatinib specifically binds to a pocket created by the inactive kinase conformation, demonstrating its direct role in enhancing binding affinity. wikipedia.org

Role of the Methyl Group at Position 5 on Biological Efficacy and Selectivity

The seemingly simple methyl group at the 5-position of the pyrimidine ring also plays a significant role in the biological profile of these derivatives.

Efficacy and Stability: In a comparison of pyrimidine-containing pyrazolones, derivatives featuring a methyl group demonstrated greater anticancer activity against all tested cell lines than those with a phenyl substituent. mdpi.com The 5-methyl group can also enhance metabolic stability, as it has been found to be more resistant to oxidation. scialert.net

Impact of Further Substituent Variations on Potency, Selectivity, and Mechanistic Profile

The potency and selectivity of the this compound scaffold can be extensively modified by altering substituents at other positions on the pyrimidine ring or on attached moieties.

A study focused on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors systematically explored these variations. The introduction of different side chains at the 4-position of the pyrimidine ring led to a wide range of antitumor activities against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines. nih.gov The data below illustrates how modifications to the acrylamide moiety attached to the core structure impact inhibitory concentrations.

| Compound | Substituent on Acrylamide Phenyl Ring | IC50 A549 (μM) | IC50 MCF-7 (μM) | IC50 PC-3 (μM) | IC50 EGFR (μM) |

|---|---|---|---|---|---|

| Compound 9a | 4-fluoro | 1.12 | >50 | >50 | 0.24 |

| Compound 9c | 2,4-difluoro | 0.48 | 4.12 | 5.34 | 0.11 |

| Compound 9f | 4-chloro | 0.98 | >50 | >50 | 0.21 |

| Compound 9u | 3-fluoro | 0.35 | 3.24 | 5.12 | 0.091 |

Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

This table clearly shows that small changes, such as the position of a fluorine atom on the phenyl ring (from para in 9a to meta in 9u), can significantly enhance potency against cancer cell lines and the EGFR kinase itself. nih.gov This underscores the importance of precise structural modifications in optimizing the biological activity of these derivatives.

Modulation of Cellular Signaling Pathways (e.g., NF-κB and AP-1 Mediated Gene Expression)

The ultimate biological effect of this compound derivatives is realized through their modulation of intracellular signaling pathways that govern cell fate.

Research has demonstrated that these compounds can interfere with critical pathways controlling cell growth, proliferation, and apoptosis. The potent EGFR inhibitor (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide was found to induce early apoptosis in A549 lung cancer cells. nih.gov Furthermore, it caused cell cycle arrest in the G2/M phase, directly implicating its interference with the EGFR signaling pathway, which is a master regulator of cell cycle progression. nih.gov

Structurally related compounds provide further insight into the potential pathway modulation. The oncometabolite 5′-Deoxy-5′-methylthioadenosine (MTA) , which shares a methylated purine-like core, has been shown to block several signaling pathways crucial for immune cell activation. nih.gov In natural killer (NK) cells, MTA interferes with the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways. nih.gov In melanoma cells, MTA activates the transcription factor AP-1, which can lead to changes in gene expression. nih.gov While these actions are not from the exact pyrimidine derivative, they illustrate how molecules with similar structural motifs can exert control over these fundamental cellular signaling cascades.

In Vitro Cellular Efficacy Studies with a Mechanistic Focus

The in vitro evaluation of this compound derivatives has been crucial in elucidating their potential as therapeutic agents. These studies, conducted on various cell lines, provide foundational knowledge about their antiproliferative effects and the underlying mechanisms of action.

Antiproliferative Activity in Specific Cell Lines (e.g., Cancer Cell Lines)

A significant body of research has demonstrated the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines. These studies are instrumental in identifying the types of cancers that may be most susceptible to this class of compounds.

One study synthesized a series of novel 5-trifluoromethylpyrimidine derivatives and evaluated their antitumor activity against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. nih.gov Among the synthesized compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) , referred to as compound 9u , exhibited exceptional antitumor activity. nih.gov

Another research effort focused on thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group. nih.gov These compounds were tested against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer), as well as two normal cell lines, CHO-K1 (Chinese hamster ovary) and HaCaT (human keratinocytes). nih.gov The 7-chloro derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ), was identified as the most active among the newly synthesized compounds. nih.gov

Further investigations into trifluoromethyl-containing polysubstituted pyrimidine derivatives revealed their efficacy against PC-3, MGC-803 (gastric cancer), MCF-7, and HGC-27 (gastric cancer) human tumor cell lines. nih.gov Notably, compounds XXId and XXIe demonstrated good selectivity for PC-3 cells, with their antiproliferative activities being significantly better than the positive control, 5-fluorouracil. nih.gov

A separate study on trifluoromethyl pyrimidine derivatives bearing an amide moiety reported their anticancer activities against PC3, K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 cells. mdpi.com

The antiproliferative activity of these derivatives is summarized in the interactive table below.

| Compound/Derivative | Cell Line | Activity (IC50/Effect) | Reference |

|---|---|---|---|

| Compound 9u | A549 | 0.35 µM | nih.gov |

| Compound 9u | MCF-7 | 3.24 µM | nih.gov |

| Compound 9u | PC-3 | 5.12 µM | nih.gov |

| Compound 3b | A375 | Cytotoxic effect observed | nih.gov |

| Compound 3b | C32 | Cytotoxic effect observed | nih.gov |

| Compound 3b | DU145 | Cytotoxic effect observed | nih.gov |

| Compound 3b | MCF-7/WT | Cytotoxic effect observed | nih.gov |

| Compound XXId | PC-3 | 4.42 ± 0.46 µmol L–1 | nih.gov |

| Compound XXIe | PC-3 | 4.85 ± 0.59 µmol L–1 | nih.gov |

Mechanistic Understanding of Cellular Toxicity and Selectivity

The promising antiproliferative activity of this compound derivatives has prompted investigations into their mechanisms of cellular toxicity and selectivity towards cancer cells.

A key mechanism identified for a subset of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a crucial receptor tyrosine kinase that, when overexpressed or mutated in tumors, plays a significant role in tumor cell proliferation, angiogenesis, and metastasis. nih.gov The potent derivative, compound 9u , was found to be a highly effective EGFR inhibitor with an IC50 value of 0.091 µM. nih.gov Further mechanistic studies revealed that compound 9u could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase. nih.gov

The induction of apoptosis, or programmed cell death, is a desirable characteristic for anticancer agents. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. nih.gov An imbalance in these proteins can lead to cancer development and resistance to therapy. nih.gov While the direct modulation of Bcl-2 family proteins by this compound derivatives has not been extensively detailed in the available research, the induction of apoptosis by compounds like 9u suggests an interplay with these pathways.

Selectivity, the ability to target cancer cells while sparing normal cells, is a critical aspect of chemotherapy. Some this compound derivatives have demonstrated a degree of selectivity. For instance, thiazolo[4,5-d]pyrimidine derivatives showed cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal CHO-K1 and HaCaT cell lines. nih.gov Similarly, a quinobenzothiazinium derivative containing a trifluoromethyl group showed potent activity against pancreatic cancer cell lines (BxPC-3 and Panc-1) with a higher IC50 value against normal human lung fibroblasts (WI38), indicating a level of selectivity.

The molecular basis for this selectivity is likely multifactorial. The overexpression of target proteins like EGFR in cancer cells can contribute to selective targeting. nih.gov Additionally, the unique microenvironment of tumors, such as differences in pH and membrane permeability, may influence the uptake and activity of these compounds.

Comparative Mechanistic Analysis with Other Fluorinated Pyrimidine Scaffolds and Established Bioactive Agents

To better understand the therapeutic potential of this compound derivatives, it is valuable to compare their mechanisms with those of other fluorinated pyrimidines and established anticancer drugs.

A well-known fluorinated pyrimidine is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various cancers. nih.gov The primary mechanism of action of 5-FU involves its conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). nih.govnih.gov This inhibition depletes thymidine, a necessary component for DNA synthesis and repair, leading to cell death. nih.gov In contrast, certain this compound derivatives, such as compound 9u , act primarily through the inhibition of signaling pathways like EGFR, rather than direct interference with nucleotide synthesis. nih.gov This represents a fundamental difference in their molecular targets and mechanisms of action.

When compared to other EGFR inhibitors, such as gefitinib, this compound derivatives may exhibit different binding modes and potencies. The design of compound 9u , for instance, involved the introduction of a 3-aminothiophene-2-carboxylic acid methylamide fragment to the 5-trifluoromethyl-2-phenylpyrimidine skeleton, aiming for more efficient EGFR inhibition. nih.gov The presence of the trifluoromethyl group can also influence properties like lipophilicity and metabolic stability, potentially offering advantages over existing inhibitors. nih.gov

Furthermore, some thiazolo[4,5-d]pyrimidine derivatives are considered purine (B94841) antagonists, suggesting a mechanism that involves competition with natural purines in essential metabolic processes. nih.gov This mode of action differs from both the direct DNA synthesis inhibition of 5-FU and the signal transduction blockade of EGFR inhibitors.

Applications and Future Directions in Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

5-Methyl-2-(trifluoromethyl)pyrimidine serves as a crucial precursor in the construction of a wide array of organic molecules. Its pyrimidine (B1678525) core and reactive trifluoromethyl group allow for diverse chemical transformations, making it a versatile tool for synthetic chemists. One-pot, multi-component reaction strategies have been developed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, highlighting the efficiency of creating these valuable compounds. researchgate.netresearchgate.net

The trifluoromethyl pyrimidine scaffold is instrumental in constructing more intricate heterocyclic systems. These fused-ring structures are of exceptional interest in medicinal chemistry. For example, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized using trifluoroacetic anhydride as the source for the -CF3 group. mdpi.com The synthesis involves creating a thiazole ring and then fusing it with the pyrimidine core, resulting in a complex molecule with potential therapeutic applications. mdpi.com The combination of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine (B1250722) structure is explored to enhance the bioavailability and efficacy of new compounds. mdpi.com

The introduction of a trifluoromethyl group into a molecule can significantly improve its pharmacological properties. mdpi.com The C-F bond is stronger than a C-H bond, which enhances molecular stability and makes the compound less susceptible to enzymatic degradation. mdpi.com Consequently, trifluoromethyl pyrimidine derivatives are actively researched as precursors for pharmaceuticals. A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anticancer drug development. nih.gov In these syntheses, the pyrimidine core serves as the central scaffold onto which other functional groups are added to achieve the desired biological activity. nih.gov

The field of agrochemicals is a primary application area for trifluoromethylated pyrimidines. researchgate.netjst.go.jp These compounds are foundational to the development of modern pesticides, including herbicides, fungicides, and insecticides, due to their high biological activity and target specificity. frontiersin.orgnih.gov

In herbicide development , trifluoromethyl pyrimidine derivatives have been used to create potent protoporphyrinogen oxidase (PPO) inhibitors. acs.org One such compound, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate, demonstrated excellent weed control and safety for rice crops. acs.org

For fungicidal applications , various novel trifluoromethyl pyrimidine derivatives have shown significant activity against a range of plant fungi. frontiersin.orgarabjchem.org Research has demonstrated that some of these synthesized compounds exhibit inhibitory effects against fungi like Rhizoctonia solani that are comparable or superior to commercial agents like azoxystrobin. arabjchem.org

In the realm of insecticides , while research is ongoing, pyrimidine derivatives have shown moderate insecticidal activities against pests such as Mythimna separata and Spdoptera frugiperda. frontiersin.org

The table below summarizes examples of agrochemicals developed from trifluoromethyl-containing pyrimidine or pyridine (B92270) scaffolds, illustrating the versatility of this chemical class. nih.govjst.go.jp

| Agrochemical | Type | Mode of Action | Key Intermediate Class |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor nih.govjst.go.jp | Trifluoromethylpyridine (TFMP) nih.govjst.go.jp |

| Flonicamid | Insecticide | N/A | 4-trifluoromethyl-substituted pyridine jst.go.jp |

| Pyroxsulam | Herbicide | N/A | 4-trifluoromethyl-substituted pyridine jst.go.jp |

| Saflufenacil | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor | Trifluoromethylpyrimidine |

| Azoxystrobin | Fungicide | Quinone outside inhibitor (QoI) | Pyrimidine |

Potential in Materials Science

Beyond life sciences, the structural features of this compound suggest its potential utility in the field of materials science, particularly for creating energetic and functional materials.

The incorporation of fluorine-containing functional groups, such as the -CF3 group, into heterocyclic rings is a recognized strategy for developing advanced high energy density materials (HEDMs). researchgate.net Fluorinated compounds often exhibit higher density and greater stability compared to their non-fluorinated counterparts. researchgate.net The trifluoromethyl group can also enhance intermolecular interactions, which helps to reduce the sensitivity of energetic materials to localized heating. researchgate.net

Research into trifluoromethyl-substituted 2-nitro- arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has shown that these compounds possess high densities, good thermal stability, and strong detonation performance, making them promising candidates for new energetic materials. researchgate.net A related compound, 5-methyl-2-nitro-7-(trifluoromethyl)- arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, has been synthesized and its density measured, demonstrating the practical application of this scaffold in creating high-density materials. researchgate.net

The table below presents the properties of several energetic materials based on trifluoromethylated fused-ring systems. researchgate.net

| Compound | Calculated Density (g cm⁻³) | Detonation Performance (Comparison) |

| 5-methyl-2-nitro-7-(trifluoromethyl)- arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | 1.69 | N/A |

| 2-nitro-5,7-bis(trifluoromethyl)- arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | 1.85 | N/A |

| Highly fluorinated compound 2b (a triazolopyrimidine) | N/A | Comparable to TNT |

The pyrimidine core is a known component in materials designed for optoelectronic applications, such as thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs). nih.gov By integrating electron-donor and electron-acceptor units, molecules with pyrimidine moieties can be finely tuned to optimize their emissive characteristics. nih.gov